molecular formula C12H14BNO3 B2926875 (2-Ethoxy-4-methylquinolin-6-yl)boronic acid CAS No. 2377609-75-9

(2-Ethoxy-4-methylquinolin-6-yl)boronic acid

Cat. No. B2926875
CAS RN: 2377609-75-9
M. Wt: 231.06
InChI Key: KIQDTWQAZIXAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Ethoxy-4-methylquinolin-6-yl)boronic acid” is a chemical compound with the molecular formula C12H14BNO3 . It has a molecular weight of 231.06 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14BNO3/c1-3-17-12-6-8(2)10-7-9(13(15)16)4-5-11(10)14-12/h4-7,15-16H,3H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

Boronic acids, including “(2-Ethoxy-4-methylquinolin-6-yl)boronic acid”, are highly valuable building blocks in organic synthesis . They can undergo a broad range of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . One of the most important applications is the Suzuki–Miyaura coupling .

It should be stored in a refrigerated environment . The exact physical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

(2-Ethoxy-4-methylquinolin-6-yl)boronic acid: is a valuable reagent in the Suzuki–Miyaura cross-coupling reaction, which is widely used to form carbon-carbon bonds in organic synthesis . This reaction is particularly useful due to its mild conditions and tolerance of various functional groups.

Organic Synthesis Building Blocks

As a boronic acid derivative, this compound serves as a building block in organic synthesis. It can be used to introduce the 2-ethoxy-4-methylquinolin-6-yl moiety into larger molecules, which is a structural component found in various bioactive compounds .

Material Science Research

In material science, boronic acids play a role in the development of new materials with specific electronic or photonic properties. The quinoline structure of this compound could be useful in creating materials for organic light-emitting diodes (OLEDs) or other electronic applications .

Chemical Synthesis

This compound can be used in chemical synthesis to prepare more complex boronic esters or acids, which are essential intermediates in the synthesis of various pharmaceuticals and fine chemicals .

Chromatography

Boronic acids can be utilized in chromatography as a part of stationary phases for the separation of complex mixtures. The specific structure of (2-Ethoxy-4-methylquinolin-6-yl)boronic acid may allow for selective interactions with certain analytes .

Analytical Chemistry

In analytical chemistry, boronic acids are used in the detection and quantification of sugars, as they can form reversible covalent bonds with diols, which are present in sugars. This compound could be tailored for use in biosensors or diagnostic assays .

Catalysis

The boronic acid group is known to participate in catalytic cycles, especially in transition-metal catalysis. This compound could be explored for its potential as a ligand or a catalyst in various organic transformations .

Medicinal Chemistry

Boronic acids are significant in medicinal chemistry for the development of new pharmaceuticals. The quinoline ring system is a common motif in drugs, and this compound could be a precursor in the synthesis of molecules with potential therapeutic effects .

properties

IUPAC Name

(2-ethoxy-4-methylquinolin-6-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BNO3/c1-3-17-12-6-8(2)10-7-9(13(15)16)4-5-11(10)14-12/h4-7,15-16H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQDTWQAZIXAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N=C(C=C2C)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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